Prolyltryptophan

Description

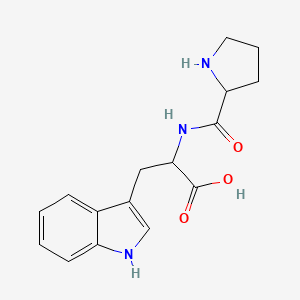

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-(pyrrolidine-2-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-15(13-6-3-7-17-13)19-14(16(21)22)8-10-9-18-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17-18H,3,6-8H2,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKYKRQIAQHOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolyl-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Prolyltryptophan

Introduction

The dipeptide prolyltryptophan (Pro-Trp), composed of the amino acids proline and tryptophan, represents a class of small bioactive molecules with significant potential in drug discovery and biochemical research. The unique structural features of its constituent amino acids—the rigid pyrrolidine ring of proline and the aromatic indole side-chain of tryptophan—confer specific conformational properties that can influence its biological activity. This technical guide provides a comprehensive overview of the chemical synthesis and analytical characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are based on established principles of peptide chemistry.

I. Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for synthesizing peptides such as this compound is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its mild deprotection conditions, which are particularly suitable for tryptophan-containing peptides.

Experimental Protocol: Fmoc/tBu Solid-Phase Synthesis

1. Resin Preparation and First Amino Acid Loading:

-

Resin: 2-Chlorotrityl chloride (2-CTC) resin is a suitable choice as it allows for the cleavage of the final peptide under mildly acidic conditions, preserving the integrity of the tryptophan side chain.

-

Procedure:

-

Swell the 2-CTC resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

-

Dissolve Fmoc-Trp(Boc)-OH (2 equivalents relative to resin loading capacity) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

-

Wash the resin sequentially with DCM, dimethylformamide (DMF), and DCM again. Dry the resin under vacuum.

-

2. Elongation Cycle: Coupling of Proline:

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin-bound tryptophan.

-

Agitate for 5 minutes, then drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Proline Coupling:

-

Dissolve Fmoc-Pro-OH (3 equivalents), N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the coupling solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent).

-

Wash the resin with DMF and DCM.

-

3. Cleavage and Deprotection:

-

Procedure:

-

Wash the fully assembled dipeptide-resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS is included as a scavenger to protect the tryptophan indole ring from alkylation by carbocations generated during the cleavage of the Boc group.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Below is a diagram illustrating the workflow for the solid-phase synthesis of this compound.

II. Purification of this compound

The crude peptide obtained after synthesis and cleavage typically contains impurities such as truncated sequences, deletion sequences, and byproducts from protecting groups. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[1]

Experimental Protocol: RP-HPLC Purification

-

System: A preparative RP-HPLC system equipped with a C18 column is suitable for this purpose.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A, with a small percentage of Solvent B if necessary to aid solubility.

-

Filter the sample through a 0.45 µm syringe filter to remove particulates.[2]

-

Inject the sample onto the C18 column equilibrated with 95% Solvent A and 5% Solvent B.

-

Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate appropriate for the column size.

-

Monitor the elution profile at 220 nm and 280 nm (for the tryptophan indole ring).

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

-

III. Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized peptide. The primary techniques used are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the peptide, confirming its identity.

-

Experimental Protocol:

-

Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infuse the sample directly into the ESI-MS source.

-

Acquire the mass spectrum in positive ion mode. The protonated molecular ion [M+H]⁺ should be observed.

-

Tandem MS (MS/MS) can be performed on the parent ion to obtain fragmentation data, which confirms the amino acid sequence. Key fragments would include the b- and y-ions corresponding to the cleavage of the peptide bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the covalent structure and providing insights into its conformation.

-

Experimental Protocol:

-

Dissolve the lyophilized peptide in a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to assign all proton and carbon signals unambiguously.

-

Quantitative Data (Exemplary)

| Parameter | Value | Method |

| Molecular Formula | C₁₆H₁₉N₃O₃ | - |

| Average Molecular Weight | 301.34 g/mol | - |

| Monoisotopic Mass | 301.1426 g/mol | - |

| Calculated [M+H]⁺ | 302.1504 m/z | ESI-MS |

| Predicted ¹H NMR Shifts (D₂O, ppm) | Trp α-H: ~4.5 | ¹H NMR |

| Pro α-H: ~4.2 | ||

| Trp β-H: ~3.3 | ||

| Trp Indole H's: 7.0-7.8 | ||

| Pro β,γ,δ-H's: 1.8-3.8 | ||

| Predicted ¹³C NMR Shifts (D₂O, ppm) | Trp C=O: ~174 | ¹³C NMR |

| Pro C=O: ~176 | ||

| Trp Cα: ~55 | ||

| Pro Cα: ~62 | ||

| Trp Cβ: ~28 | ||

| Pro Cβ, Cγ, Cδ: 25-50 | ||

| Trp Indole C's: 110-138 |

IV. Potential Biological Activity and Signaling

While the specific biological activity of this compound is not extensively documented, dipeptides containing tryptophan and proline are known to be involved in various biological processes. They can act as signaling molecules, often interacting with cell surface receptors like G-protein coupled receptors (GPCRs). Such interactions can trigger intracellular signaling cascades, leading to a physiological response. For instance, some peptides are known to modulate Transient Receptor Potential (TRP) channels, which are involved in sensory perception.[3]

The diagram below illustrates a hypothetical signaling pathway that a bioactive dipeptide like this compound could initiate.

Conclusion

This technical guide outlines a robust and reproducible framework for the synthesis, purification, and characterization of the dipeptide this compound. By employing standard Fmoc-based solid-phase peptide synthesis followed by RP-HPLC purification, high-purity this compound can be obtained. Subsequent characterization by mass spectrometry and NMR spectroscopy is critical for verifying the identity and structural integrity of the final product. The protocols and data presented serve as a foundational resource for researchers aiming to produce and study this and other similar dipeptides for applications in medicinal chemistry and biological research.

References

Prolyltryptophan mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Prolyltryptophan

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This compound, a cyclic dipeptide also known as cyclo(Pro-Trp), is a naturally occurring secondary metabolite with a growing body of research highlighting its diverse biological activities. While its full mechanistic scope is still under active investigation, recent studies have elucidated specific molecular pathways through which it exerts its effects. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its anti-inflammatory, antimicrobial, and cellular maturation properties. It provides an overview of the key signaling pathways, summarizes experimental findings, and outlines the methodologies used in pivotal studies.

Introduction to this compound

This compound is a member of the 2,5-diketopiperazine (DKP) family, the smallest and most common class of cyclic peptides. It is found endogenously in some plants and animals and is also produced as a by-product of fermentation and food processing[1]. Structurally, its rigid backbone and the presence of proline and tryptophan residues confer unique pharmacological properties. Research has identified this compound and its isomers as possessing broad-spectrum antibacterial and antifungal properties, the ability to enhance the maturation of gastrointestinal epithelial cells, and potent anti-inflammatory effects[1][2][3]. However, it is important to note that certain isomers have demonstrated potential hepatotoxicity, which warrants careful consideration in therapeutic development[4].

Core Mechanisms of Action

Recent evidence points to at least two distinct and significant mechanisms of action for this compound: inhibition of key inflammatory signaling pathways and interference with bacterial quorum sensing. A third potential mechanism involves the modulation of ion channels.

Anti-Inflammatory Activity via Inhibition of TRAF6-Mediated Signaling

The most clearly defined mechanism of action for this compound is its role in suppressing inflammation. A recent study has demonstrated that cyclo(L-Pro-L-Trp) (CPT) directly inhibits the signaling cascade mediated by TNF receptor-associated factor 6 (TRAF6), a key adaptor protein in the inflammatory response.[3]

By targeting this pathway, CPT effectively blocks the downstream activation of two major pro-inflammatory signaling arms: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. In vitro experiments showed that CPT suppressed inflammation triggered by lipopolysaccharide (LPS) in macrophage cell lines, leading to a reduction in the expression of inducible nitric oxide synthase (iNOS) and other pro-inflammatory molecules.[3] In vivo, CPT was found to alleviate formalin-induced inflammatory pain, reduce neutrophil infiltration, and suppress the mRNA expression of pro-inflammatory molecules.[3]

References

- 1. Cyclo(Pro-Trp) | TargetMol [targetmol.com]

- 2. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclo(L-Pro-L-Trp) from Chilobrachys jingzhao alleviates formalin-induced inflammatory pain by suppressing the inflammatory response and inhibiting TRAF6-mediated MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatotoxicity of the isomers of cyclo(Trp-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties and Structure of Prolyltryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyltryptophan (Pro-Trp), a dipeptide composed of the amino acids proline and tryptophan, is a molecule of interest in various biochemical contexts. As a metabolite, its chemical characteristics and structure are fundamental to understanding its biological roles and potential as a therapeutic agent.[1] This guide provides a comprehensive overview of the core chemical properties, structural details, and relevant experimental methodologies for the study of this compound.

Chemical Properties and Structure

This compound is a dipeptide formed from L-proline and L-tryptophan residues.[1] Its chemical identity is defined by a unique combination of a rigid pyrrolidine ring from proline and a bulky, aromatic indole side chain from tryptophan.

Tabulated Chemical and Physical Properties

The following table summarizes the key quantitative data for L-Prolyl-L-tryptophan.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-3-(1H-indol-3-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | [1] |

| Synonyms | L-Prolyl-L-tryptophan, Pro-Trp, H-Pro-Trp-OH, PW | [1][2] |

| Molecular Formula | C₁₆H₁₉N₃O₃ | [1][2][3] |

| Molecular Weight | 301.34 g/mol | [1][3] |

| Monoisotopic Mass | 301.142641 Da | [2] |

| CAS Number | 35310-39-5 | [3] |

| Melting Point | 183-184 °C | [3] |

| Solubility | Slightly soluble in water (4.5 g/L at 25 °C) | [3] |

| Density | 1.333 ± 0.06 g/cm³ (calculated) | [3] |

Structural Identifiers

| Identifier | String | Reference(s) |

| SMILES | C1C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | [1] |

| InChIKey | UEKYKRQIAQHOOZ-KBPBESRZSA-N | [1] |

Experimental Protocols

The synthesis and analysis of this compound can be achieved through established methods in peptide chemistry and analytical science. Below are detailed methodologies for its synthesis and characterization.

Synthesis of L-Prolyl-L-tryptophan (Solution-Phase Method)

This protocol describes a classic solution-phase peptide synthesis approach using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[4]

Materials:

-

N-Boc-L-proline

-

L-tryptophan methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

10% citric acid solution

-

Brine

-

Anhydrous sodium sulfate

-

Trifluoroacetic acid (TFA)

-

DCM

Procedure:

-

Coupling Reaction:

-

Dissolve N-Boc-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

-

In a separate flask, dissolve L-tryptophan methyl ester hydrochloride (1.0 eq) in DCM and neutralize with TEA (1.1 eq) at 0 °C.

-

Add the neutralized L-tryptophan methyl ester solution to the activated N-Boc-L-proline solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification of Protected Dipeptide:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 10% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-Pro-Trp-OMe.

-

Purify the crude product by flash column chromatography (silica gel, EtOAc/hexanes gradient).

-

-

Saponification of the Methyl Ester:

-

Dissolve the purified N-Boc-Pro-Trp-OMe in a mixture of methanol and 1N sodium hydroxide.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure and acidify the aqueous solution to pH 2-3 with 1N HCl.

-

Extract the product with EtOAc.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-Pro-Trp-OH.

-

-

Boc Deprotection:

-

Dissolve the N-Boc-Pro-Trp-OH in a solution of 50% TFA in DCM.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the final product, L-Prolyl-L-tryptophan.

-

Collect the solid by filtration and dry under vacuum.

-

Analytical Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC)

Purpose: To assess the purity of the synthesized this compound and for purification.

Instrumentation: A standard HPLC system with a UV detector and a reversed-phase C18 column.

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Protocol:

-

Dissolve a small amount of the synthesized this compound in the mobile phase.

-

Inject the sample onto a C18 column.

-

Elute with a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at 220 nm and 280 nm (for the tryptophan indole ring).

-

The purity is determined by the relative area of the main peak. For purification, fractions corresponding to the major peak are collected and lyophilized.[3][5]

2.2.2. Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the synthesized this compound.

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

Protocol:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infuse the sample directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

The expected [M+H]⁺ ion for C₁₆H₁₉N₃O₃ is m/z 302.15.[6]

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

The spectra should show characteristic signals for both the proline and tryptophan residues, including the aromatic protons of the indole ring and the aliphatic protons of the pyrrolidine ring.[7]

Biological Context and Signaling

While this compound exists as a dipeptide, its specific, direct role in cell signaling is not as well-defined as its constituent amino acids. However, the presence of proline and tryptophan residues is critical in the function of many proteins, particularly in G protein-coupled receptors (GPCRs).[1] Tryptophan itself is a precursor to several key signaling molecules. The metabolic pathway of tryptophan is a crucial area of study in neuroscience and immunology.[8]

General Tryptophan Metabolism Pathway

The following diagram illustrates the major metabolic pathways of tryptophan, highlighting its conversion into key signaling molecules like serotonin and kynurenine.

This compound in Biological Systems

Recent research has indicated that dipeptides containing tryptophan, such as prolyl-tryptophan, can have biological activity. For instance, certain tryptophan-containing peptides have been shown to inhibit prolyl endopeptidase (PEP), an enzyme implicated in neurodegenerative diseases.[9] Additionally, a proline-tryptophan turn in the NS5A protein of the Hepatitis C virus is essential for its RNA replication, highlighting the structural importance of this dipeptide sequence in protein-protein interactions.[10]

The following workflow illustrates a potential research approach to investigate the biological activity of this compound.

References

- 1. Functional role of proline and tryptophan residues highly conserved among G protein-coupled receptors studied by mutational analysis of the m3 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hplc.eu [hplc.eu]

- 6. researchgate.net [researchgate.net]

- 7. Use of selective Trp side chain labeling to characterize protein-protein and protein-ligand interactions by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Proline-Tryptophan Turn in the Intrinsically Disordered Domain 2 of NS5A Protein Is Essential for Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Prolyltryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prolyltryptophan, a dipeptide composed of the amino acids proline and tryptophan, is increasingly recognized for its therapeutic potential, primarily in its cyclic form, cyclo(Pro-Trp) or c(PT). This diketopiperazine (DKP) exhibits a range of biological activities, positioning it and its derivatives as promising candidates for drug development. This technical guide delves into the core of this compound's therapeutic targets, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Core Therapeutic Target: Calcium-Sensing Receptor (CaSR) and TRPV4 in Hyperparathyroidism

Recent research has identified a significant therapeutic application for cyclo(Pro-Trp) in alleviating the severity of hyperparathyroidism. The primary mechanism of action involves the modulation of calcium signaling in intestinal epithelial cells through the Calcium-Sensing Receptor (CaSR) and the Transient Receptor Potential Cation Channel Subfamily V Member 4 (TRPV4).

Signaling Pathway

Cyclo(Pro-Trp) has been shown to upregulate the expression of both CaSR and TRPV4 in intestinal epithelial cells. This leads to an increased influx of calcium (Ca²⁺) into these cells. The elevated intracellular calcium concentration is a key signal that promotes the absorption of dietary calcium from the intestine into the bloodstream. By enhancing intestinal calcium uptake, cyclo(Pro-Trp) helps to normalize serum calcium levels, which in turn reduces the stimulus for the parathyroid glands to produce parathyroid hormone (PTH). This ultimately alleviates the symptoms of hyperparathyroidism.[1]

Other Potential Therapeutic Applications and Targets

Beyond its effects on hyperparathyroidism, the broader class of proline-containing diketopiperazines, including derivatives of this compound, has demonstrated a wide spectrum of biological activities. While the precise molecular targets for some of these effects are still under investigation, they represent promising avenues for future drug discovery.

| Biological Activity | Compound Class / Example | Potential Therapeutic Area | Reference |

| Antiproliferative | Cyclic somatostatin analogues containing Pro-Trp moieties | Oncology | [2] |

| Antiviral | Tryptophan derivatives with a 2,5-diketopiperazine structure | Infectious Diseases (e.g., Tobacco Mosaic Virus) | [3] |

| Fungicidal | Tryptophan derivatives with a 2,5-diketopiperazine structure | Agriculture, Infectious Diseases | [3] |

| Neuroprotective | Proline-based diketopiperazines | Neurodegenerative Diseases | [4][5] |

| Anticancer | Proline-based diketopiperazines | Oncology | [4][5] |

Experimental Protocols

A variety of experimental methodologies have been employed to elucidate the therapeutic targets and mechanisms of action of this compound and its derivatives.

In Vivo Models of Hyperparathyroidism

-

Animal Model: Chronic kidney disease (CKD) induced mouse models are often used to study secondary hyperparathyroidism.

-

Treatment: Administration of cyclo(Pro-Trp) to the experimental group.

-

Serum Analysis: Measurement of serum levels of creatinine (CR), blood urea nitrogen (BUN), alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin (TBIL), direct bilirubin (DBIL), and intact parathyroid hormone (iPTH) to assess kidney function, liver function, and the severity of hyperparathyroidism.[1]

-

Histology: Hematoxylin and eosin (H&E) staining of parathyroid tissue to evaluate tissue hyperplasia.[1]

Cellular and Molecular Assays

-

Immunofluorescence Staining: Used to detect the co-localization of CaSR and TRPV4 in intestinal epithelial cells.[1]

-

Quantitative PCR (qPCR): To measure the mRNA expression levels of CaSR and TRPV4 in intestinal epithelial cells or cell lines (e.g., MODE-K cells) following treatment with cyclo(Pro-Trp).[1]

-

Calcium Imaging: To visualize and quantify changes in intracellular calcium concentration in response to cyclo(Pro-Trp) administration in real-time. This is often done using fluorescent calcium indicators.[1]

Antiviral and Fungicidal Activity Assays

-

In Vivo Antiviral Assay (against TMV):

-

Inactivation Activity: The virus is pre-incubated with the test compound before inoculation onto the host plant.

-

Curative Activity: The host plant is inoculated with the virus, and the compound is applied after a set period.

-

Protective Activity: The compound is applied to the host plant before viral inoculation.

-

Evaluation: The number of local lesions on the leaves is counted to determine the inhibition rate compared to controls.[3]

-

-

In Vitro Fungicidal Assay:

-

Mycelium Growth Rate Method: The test compounds are mixed with a culture medium, and the growth of fungal mycelia is measured and compared to a control group.[3]

-

Summary and Future Directions

This compound, particularly in its cyclic form cyclo(Pro-Trp), presents a compelling starting point for the development of novel therapeutics. The well-defined targeting of the CaSR/TRPV4 pathway in the context of hyperparathyroidism provides a solid foundation for further preclinical and clinical investigation. The broad-spectrum biological activities of related diketopiperazines suggest that other molecular targets are yet to be discovered.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets for the observed anticancer, antiviral, and neuroprotective effects of this compound-containing compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of cyclo(Pro-Trp) to optimize potency, selectivity, and pharmacokinetic properties.

-

Advanced In Vivo Studies: Evaluating the efficacy and safety of promising lead compounds in more complex animal models of disease.

The unique structural and functional properties of this compound and its derivatives make them a rich area for continued exploration in the quest for new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultra-Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP) [mdpi.com]

Prolyltryptophan Bioavailability and Pharmacokinetics: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prolyltryptophan, a dipeptide composed of L-proline and L-tryptophan, is anticipated to be orally bioavailable, primarily through the intestinal peptide transporter 1 (PepT1). Following absorption, it is likely to be rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-proline and L-tryptophan. The subsequent pharmacokinetic profile would then largely mirror that of orally administered L-tryptophan. This guide synthesizes the available data on L-tryptophan pharmacokinetics and the general principles of dipeptide transport to provide a foundational understanding of the anticipated behavior of this compound in the body. All quantitative data are presented in structured tables, and key physiological processes are visualized using diagrams.

Introduction to this compound

This compound is a dipeptide with potential applications in drug development and nutritional science. Tryptophan is an essential amino acid and a precursor for the synthesis of the neurotransmitter serotonin and the neurohormone melatonin. The Human Metabolome Database lists Tryptophyl-Proline as an "expected" metabolite, indicating it is a theoretical product of protein metabolism that has not yet been definitively identified in human tissues or biofluids. Understanding its bioavailability and pharmacokinetics is crucial for assessing its potential therapeutic or nutritional value.

Anticipated Bioavailability and Absorption of this compound

The oral bioavailability of this compound is expected to be governed by the mechanisms of dipeptide absorption in the small intestine.

Mechanism of Dipeptide Absorption

Small peptides, such as dipeptides and tripeptides, are primarily absorbed from the lumen of the small intestine into the enterocytes via the peptide transporter 1 (PepT1). This transporter is a high-capacity, low-affinity system that cotransports peptides with protons (H+). Once inside the enterocytes, most dipeptides are rapidly broken down into their constituent amino acids by cytosolic peptidases. The resulting amino acids, in this case, L-proline and L-tryptophan, are then transported across the basolateral membrane of the enterocyte and into the bloodstream.

Studies on other tryptophan-containing dipeptides, such as Isoleucyl-Tryptophan (Ile-Trp) and Tryptophyl-Leucine (Trp-Leu), have demonstrated their bioavailability in humans, with rapid absorption observed within 0.5 hours of administration[1][2]. This supports the hypothesis that this compound would also be readily absorbed.

Pharmacokinetics of L-Tryptophan

Following the likely hydrolysis of this compound, the pharmacokinetics will be determined by the behavior of L-tryptophan.

Data Presentation

The following tables summarize the pharmacokinetic parameters of orally administered L-tryptophan in healthy human subjects. It is important to note that the total body clearance and apparent volume of distribution of L-tryptophan appear to be saturable[3][4].

Table 1: Pharmacokinetic Parameters of Oral L-Tryptophan in Healthy Adults

| Parameter | Value | Conditions | Reference |

| Tmax (Time to Peak Concentration) | 60 to 90 minutes | Single oral dose of a tryptophan-enriched protein hydrolysate | [5][6] |

| Plasma Tryptophan/LNAA Ratio Increase | ~70% | 60 to 90 minutes post-ingestion of a tryptophan-enriched protein hydrolysate | [5][6] |

LNAA: Large Neutral Amino Acids

Experimental Protocols

The data presented in Table 1 is derived from a randomized, double-blind, placebo-controlled, four-way crossover trial in eight healthy male subjects.

-

Treatments:

-

A single oral load of a tryptophan-enriched protein hydrolysate containing 500 mg L-Tryptophan.

-

500 mg L-Tryptophan plus a mixture of amino acids with the same composition as the hydrolysate.

-

500 mg L-Tryptophan.

-

Placebo (orange juice with added glucose).

-

-

Sampling: Blood and urine were collected before and for a period of 4 hours after ingestion.

-

Analytical Method: Specific analytical methods for tryptophan determination in plasma were not detailed in the abstract but would typically involve High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.

Metabolism of L-Tryptophan

Once in the bloodstream, L-tryptophan is distributed throughout the body and undergoes metabolism primarily through two main pathways: the kynurenine pathway and the serotonin pathway[7][8].

Kynurenine Pathway

The majority of dietary tryptophan (over 95%) is metabolized via the kynurenine pathway, primarily in the liver[7]. This pathway generates several neuroactive and immunomodulatory metabolites.

Serotonin Pathway

A smaller but critically important fraction of tryptophan is used for the synthesis of serotonin (5-hydroxytryptamine) in the brain and enterochromaffin cells of the gastrointestinal tract.

Experimental Workflows for Tryptophan Analysis

The quantification of tryptophan and its metabolites in biological matrices is essential for pharmacokinetic studies. A general workflow for this analysis is outlined below.

Sample Preparation and Analysis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. [논문]Tryptophan-containing dipeptides are bioavailable and inhibit plasma human angiotensin-converting enzyme in vivo [scienceon.kisti.re.kr]

- 3. Current Evidence on the Bioavailability of Food Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of L-tryptophan following its intravenous and oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioavailability of tryptophan from a single oral dose of a trytophan-enriched peptide mixture in healthy men [repository.tno.nl]

- 6. researchgate.net [researchgate.net]

- 7. Tryptophan Metabolism: Implications in Health, Disease, and Cancer - Creative Proteomics [creative-proteomics.com]

- 8. Tryptophan metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Prolyltryptophan Metabolic Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the metabolic pathway of prolyltryptophan. As a dipeptide composed of proline and tryptophan, its metabolism is characterized by an initial hydrolysis into its constituent amino acids, followed by their entry into distinct and well-characterized metabolic routes. This document details the enzymatic breakdown of the prolyl-tryptophan bond and the subsequent catabolism of proline and tryptophan. Quantitative data for key metabolites are presented, and detailed experimental protocols for their analysis are provided. Signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and structured understanding of the biochemical processes involved. This guide serves as a critical resource for researchers and professionals in drug development and metabolic research, offering insights into the physiological roles and potential therapeutic implications of this compound and its metabolic products.

Introduction

This compound is a dipeptide formed from the amino acids proline and tryptophan. While not a substrate for a dedicated metabolic pathway, its biological significance lies in its breakdown into two proteogenic amino acids, each with extensive and crucial metabolic fates. The metabolic analysis of this compound, therefore, necessitates a thorough understanding of dipeptide hydrolysis and the individual metabolic pathways of proline and tryptophan.

The initial step in the metabolism of this compound is the enzymatic cleavage of the peptide bond linking the proline and tryptophan residues. This hydrolysis is carried out by various peptidases, releasing free proline and tryptophan into the cellular environment. These amino acids are then channeled into their respective catabolic and anabolic pathways, contributing to a wide array of physiological processes, from energy production to the synthesis of neurotransmitters and other bioactive molecules.

This guide will first address the hydrolysis of the this compound dipeptide. Subsequently, it will delve into the intricate metabolic pathways of its constituent amino acids, providing a detailed overview of the enzymes, intermediates, and final products.

Hydrolysis of this compound

The breakdown of this compound into proline and tryptophan is catalyzed by peptidases, also known as proteases. These enzymes are broadly classified based on their site of cleavage. Dipeptidases, a subclass of exopeptidases, are primarily responsible for hydrolyzing dipeptides into their constituent amino acids.

The general reaction for the hydrolysis of this compound is as follows:

This compound + H₂O → Proline + Tryptophan

This reaction is catalyzed by dipeptidases, which are present in various tissues and cellular compartments, including the brush border of the small intestine for the absorption of dietary peptides and within cells for protein turnover.

Tryptophan Metabolic Pathways

Once released, tryptophan enters several major metabolic pathways, with over 95% being degraded through the kynurenine pathway.[1] The remainder is primarily utilized in the serotonin and indole pathways.[1]

Kynurenine Pathway

The kynurenine pathway is the principal route of tryptophan degradation and occurs mainly in the liver.[1] This pathway generates several neuroactive and immunomodulatory metabolites, as well as nicotinamide adenine dinucleotide (NAD+). The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[1][2]

Serotonin Pathway

A smaller fraction of tryptophan is converted to serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter.[1] This pathway is initiated by the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH).[2][3] 5-HTP is then decarboxylated to serotonin by aromatic L-amino acid decarboxylase.[3] Serotonin can be further metabolized to melatonin.[3]

Indole Pathway

In the gut, microbial enzymes metabolize tryptophan into various indole derivatives. A significant pathway involves the conversion of tryptophan to indole by the enzyme tryptophanase. Indole and its derivatives can act as signaling molecules and influence host physiology.

Proline Metabolic Pathway

Proline metabolism is primarily an oxidative process that occurs in the mitochondria.[4] It is a two-step enzymatic conversion of proline to glutamate. This pathway is crucial for cellular energy metabolism and redox homeostasis.[4]

The first step is the oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PRODH), also known as proline oxidase (POX).[4][5] This reaction is coupled to the mitochondrial electron transport chain. P5C is then converted to glutamate by P5C dehydrogenase (P5CDH).[4] Glutamate can subsequently be converted to α-ketoglutarate, which enters the citric acid (TCA) cycle.

Quantitative Data

The following tables summarize the reference ranges for key metabolites in the tryptophan and proline metabolic pathways in human plasma. It is important to note that these values can vary based on factors such as age, sex, diet, and health status.

Table 1: Reference Ranges of Key Tryptophan Metabolites in Human Plasma

| Metabolite | Reference Range (μmol/L) |

| Tryptophan | 40 - 80 |

| Kynurenine | 1 - 3 |

| Kynurenic Acid | 0.02 - 0.08 |

| Serotonin | 0.3 - 1.2 |

Note: Values are approximate and can vary between laboratories and analytical methods.

Table 2: Reference Ranges of Key Proline Metabolites in Human Plasma

| Metabolite | Reference Range (μmol/L) |

| Proline | 100 - 300 |

| Glutamate | 20 - 100 |

Note: Values are approximate and can vary between laboratories and analytical methods.

Experimental Protocols

Analysis of Tryptophan and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of tryptophan and its metabolites in biological samples.

6.1.1. Sample Preparation (Plasma)

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-Tryptophan).

-

Precipitate proteins by adding 200 µL of ice-cold methanol.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

6.1.2. LC-MS/MS Conditions

-

LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Operated in positive ion mode using multiple reaction monitoring (MRM) for each analyte and internal standard.

References

- 1. Tryptophan Metabolism: Implications in Health, Disease, and Cancer - Creative Proteomics [creative-proteomics.com]

- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 3. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Tryptophan-Containing Cyclic Dipeptides

An In-depth Technical Guide to Investigating Prolyltryptophan and Related Cyclic Dipeptide Receptor Interactions

Introduction

The study of this compound and related cyclic dipeptides (CDPs) is a burgeoning field in drug discovery and chemical biology. These compounds, particularly those containing tryptophan residues, exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. Understanding the molecular basis of these activities necessitates a thorough investigation of their interactions with specific cellular targets, often beginning with receptor binding affinity studies.

This technical guide provides a comprehensive overview of the methodologies employed to characterize the binding of this compound and analogous compounds to their putative receptors. While a specific, universally recognized "this compound receptor" remains an area of active investigation, the principles and techniques outlined herein are broadly applicable to studying the binding of these ligands to various protein targets. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of cyclic dipeptides as potential therapeutic agents.

The initial impetus for studying the receptor binding of this compound and related CDPs stems from their observed biological effects. This data provides the functional context for interpreting binding affinity measurements. A summary of reported activities for selected tryptophan-containing CDPs is presented below.

| Compound | Biological Activity | Organism/Cell Line | Reported Metric (e.g., MIC, IC50) |

| Cyclo(L-Trp-L-Arg) | Mild antibacterial activity | Staphylococcus aureus | MIC: 64 µg/mL[1] |

| Cyclo(D-Trp-D-Arg) | Pronounced antibacterial activity | Various Gram-positive and Gram-negative bacteria | MIC: 0.5–64 µg/mL[1] |

| Cyclo(L-Trp-L-Trp) | Antibacterial activity | Multidrug-resistant A. baumannii, B. subtilis, M. luteus, S. aureus | MICs: 12.5-25 µg/ml[2] |

| Cyclo(L-Trp-L-Trp) | Antifungal activity | S. cerevisiae, A. niger, C. albicans | MICs: 12.5-50 µg/ml[2] |

| Prenylated forms of Cyclo(L-Trp-L-Trp) | Cytotoxic activity | Human leukemia and ovarian cell lines | Not specified[2] |

| Cyclo(L-leucyl-L-prolyl) | Inhibition of aflatoxin production | Aspergillus parasiticus | IC50: 0.20 mg/mL[3] |

| Cyclo(L-leucyl-L-prolyl) | Antifungal activity | Aspergillus flavus | Not specified[4] |

Experimental Protocol: Tryptophan Fluorescence Quenching Assay for Binding Affinity Determination

A fundamental technique for quantifying the binding of a ligand to a protein is the tryptophan fluorescence quenching assay. This method leverages the intrinsic fluorescence of tryptophan residues within a protein. Ligand binding can alter the local environment of these residues, leading to a change in fluorescence intensity, which can be used to determine binding affinity (Kd).

Principle:

The intrinsic fluorescence of tryptophan is highly sensitive to its local environment. When a ligand binds to a protein in proximity to a tryptophan residue, it can cause a conformational change or directly interact with the residue, leading to a quenching (decrease) of the fluorescence signal. The magnitude of this quenching is dependent on the concentration of the ligand and can be used to calculate the dissociation constant (Kd).

Materials:

-

Purified target protein containing at least one tryptophan residue.

-

This compound or other tryptophan-containing ligand of interest.

-

Fluorometer/spectrofluorometer with temperature control.

-

Quartz cuvettes.

-

Binding buffer (e.g., phosphate-buffered saline, Tris-HCl) appropriate for the protein of interest.

-

Micropipettes.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the purified target protein at a known concentration in the binding buffer.

-

Prepare a high-concentration stock solution of the this compound ligand in the same binding buffer.

-

Prepare a series of dilutions of the ligand stock solution in the binding buffer.

-

-

Instrument Setup:

-

Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues.

-

Set the emission wavelength to scan a range, typically from 320 nm to 400 nm, to determine the wavelength of maximum emission for the protein alone.

-

Set the instrument to record the fluorescence intensity at the determined maximum emission wavelength.

-

-

Measurement:

-

Add a fixed volume of the protein solution to the cuvette. The concentration should be low enough to avoid inner filter effects but high enough to give a stable signal.

-

Record the fluorescence of the protein alone (F0).

-

Sequentially add small aliquots of the ligand dilutions to the cuvette, ensuring thorough mixing after each addition.

-

After a brief incubation period to allow for binding to reach equilibrium, record the fluorescence intensity (F) at each ligand concentration.

-

Continue this titration until the fluorescence signal no longer changes significantly with the addition of more ligand, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Correct for dilution by multiplying the observed fluorescence at each step by a dilution factor (Vtotal / Vinitial).

-

Calculate the change in fluorescence (ΔF = F0 - F) for each ligand concentration.

-

Plot ΔF as a function of the ligand concentration.

-

Fit the data to a suitable binding isotherm equation (e.g., the one-site binding model) to determine the dissociation constant (Kd).

-

Inner Filter Effect Correction:

In cases where the ligand absorbs light at the excitation or emission wavelengths, it can cause an "inner filter effect," leading to an apparent quenching that is not due to binding. This must be corrected for by performing a control titration of the ligand into a solution of N-acetyl-L-tryptophanamide (NATA) at the same concentration as the tryptophan in the protein.

Visualizations: Workflows and Signaling Pathways

Visual representations are crucial for understanding complex experimental processes and biological pathways. The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a binding affinity study and a hypothetical signaling pathway that could be initiated by this compound binding.

Caption: Experimental workflow for determining this compound binding affinity.

Caption: Hypothetical signaling pathway for this compound.

Future Directions

The exploration of this compound and related CDPs is a promising area of research. Future work should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, yeast two-hybrid screening, and photo-affinity labeling to identify the specific protein targets of these compounds.

-

Structural Biology: Using X-ray crystallography and NMR spectroscopy to elucidate the three-dimensional structure of this compound bound to its receptor, providing insights into the molecular basis of recognition.

-

In Vivo Studies: Translating the in vitro binding and cellular activity data into animal models to assess the therapeutic potential of these compounds.

By systematically applying the methodologies outlined in this guide, researchers can significantly advance our understanding of the molecular mechanisms underlying the biological activities of this compound and other tryptophan-containing cyclic dipeptides, paving the way for the development of novel therapeutics.

References

- 1. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Investigating the Enzymatic Stability of Prolyltryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and key considerations for investigating the enzymatic stability of the dipeptide Prolyltryptophan (Pro-Trp). Due to its unique structure, featuring a proline residue, Pro-Trp is expected to exhibit a degree of resistance to enzymatic degradation, a critical attribute for its potential therapeutic applications. This document outlines detailed experimental protocols, data interpretation, and the enzymatic landscape relevant to the stability of this dipeptide.

Introduction to this compound and Enzymatic Stability

This compound is a dipeptide composed of the amino acids proline and tryptophan. The presence of the rigid pyrrolidine ring of proline can confer significant resistance to cleavage by various peptidases. Understanding the enzymatic stability of Pro-Trp is paramount for its development as a therapeutic agent, as it directly influences its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Peptides with enhanced stability can exhibit prolonged half-lives, leading to improved efficacy and patient compliance.

The Enzymatic Landscape: Key Players in Pro-Trp Degradation

The enzymatic degradation of peptides is a complex process involving a variety of proteases and peptidases present in different biological compartments. For orally administered peptides, the primary enzymatic barriers are in the gastrointestinal tract, followed by enzymes in the plasma and target tissues.

Gastrointestinal Enzymes:

-

Pepsin: The principal digestive enzyme in the stomach, pepsin preferentially cleaves peptide bonds involving aromatic amino acids like tryptophan. However, its activity is generally lower on bonds involving proline.

-

Pancreatic Proteases (in the intestine):

-

Trypsin: Cleaves peptide bonds C-terminal to lysine and arginine residues. Trypsin is not expected to directly cleave the Pro-Trp bond.

-

Chymotrypsin: Shows a preference for cleaving at the C-terminus of aromatic residues such as tryptophan, tyrosine, and phenylalanine.[1] Therefore, chymotrypsin is a potential enzyme for Pro-Trp degradation.

-

-

Brush Border Peptidases: Located on the surface of intestinal epithelial cells, these enzymes, including various aminopeptidases and dipeptidyl peptidases, are responsible for the final digestion of small peptides. Dipeptidyl peptidase IV (DPP-IV), for instance, is known to cleave Xaa-Pro dipeptides from the N-terminus of peptides.

Plasma and Tissue Peptidases:

-

Serum Aminopeptidases and Carboxypeptidases: These enzymes can cleave amino acids from the N- and C-termini of peptides, respectively.

-

Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPP-IV): These are key enzymes in the metabolism of proline-containing peptides and are found in various tissues and plasma.[2]

The following diagram illustrates the potential enzymatic cleavage sites in a hypothetical peptide containing the Pro-Trp motif.

Quantitative Analysis of this compound Stability

The following table summarizes the half-lives of various peptides in different biological fluids, providing a comparative context for the expected stability of Pro-Trp.

| Peptide/Scaffold | Biological Fluid | Half-life (t1/2) | Reference |

| Linaclotide | Simulated Intestinal Fluid (SIF) | 54 ± 3 min | [5] |

| Oxytocin (OT) | Simulated Intestinal Fluid (SIF) | 8 ± 1 min | [5] |

| Somatostatin | Simulated Gastric Fluid (SGF) | 13 ± 2 min | [5] |

| SFTI-1 | Simulated Gastric Fluid (SGF) | > 24 h | [5] |

| SFTI-1 | Simulated Intestinal Fluid (SIF) | 16.3 ± 2.7 h | [5] |

| Glu(OBzl)-Sar | 80% Human Plasma | > 1 h | [3] |

| D-Glu(OBzl)-Ala | 80% Human Plasma | > 1 h | [3] |

| Asp(OBzl)-Sar | 80% Human Plasma | > 1 h | [3] |

| Glu(OBzl)-Sar | 10% Rat Jejunal Homogenate | ~16 min | [3] |

It is important to note that the stability of this compound would need to be determined experimentally using the protocols outlined in the following sections.

Experimental Protocols for Assessing Enzymatic Stability

A standardized approach is crucial for obtaining reliable and comparable data on the enzymatic stability of this compound. The following sections detail the methodologies for in vitro stability assays in simulated gastrointestinal fluids and plasma.

Preparation of Simulated Biological Fluids

Simulated Gastric Fluid (SGF) (USP, pH 1.2):

-

Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL.

-

This solution has a pH of approximately 1.2.

-

Just before the experiment, add pepsin from porcine gastric mucosa at a final concentration of 3.2 g/L.

Simulated Intestinal Fluid (SIF) (USP, pH 6.8):

-

Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water.

-

Add 77 mL of 0.2 N sodium hydroxide and 500 mL of water.

-

Add 10.0 g of pancreatin and mix.

-

Adjust the pH of the solution to 6.8 ± 0.1 by adding 0.2 N sodium hydroxide or 0.2 N hydrochloric acid.

-

Dilute with water to a final volume of 1000 mL.

Human Plasma:

-

Obtain human plasma containing an appropriate anticoagulant (e.g., EDTA, heparin).

-

Plasma can be used fresh or stored at -80°C until use. Thaw frozen plasma on ice before the experiment.

In Vitro Stability Assay Workflow

The following diagram outlines the general workflow for an in vitro enzymatic stability assay.

Detailed Experimental Procedure

-

Preparation of Reaction Mixture:

-

Pre-warm the simulated biological fluid (SGF, SIF, or plasma) to 37°C.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer compatible with the assay).

-

Initiate the reaction by adding a small volume of the Pro-Trp stock solution to the pre-warmed simulated fluid to achieve the desired final concentration (e.g., 10-100 µM).

-

-

Incubation and Sampling:

-

Incubate the reaction mixture in a shaking water bath at 37°C.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching the Reaction:

-

Immediately stop the enzymatic reaction in the collected aliquot by adding a quenching solution. Common quenching agents include:

-

Acids: Trichloroacetic acid (TCA) or perchloric acid to precipitate proteins.

-

Organic Solvents: Acetonitrile or methanol, often containing an acid like formic acid, to precipitate proteins and prepare the sample for HPLC analysis.

-

-

Vortex the quenched sample and centrifuge to pellet the precipitated proteins.

-

-

Sample Analysis by HPLC-UV/MS:

-

Transfer the supernatant to an HPLC vial for analysis.

-

Use a reversed-phase HPLC column (e.g., C18) for separation.

-

The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.

-

Detect this compound and its potential degradation products (proline and tryptophan) using a UV detector (tryptophan has a characteristic absorbance at ~280 nm) and/or a mass spectrometer for confirmation and identification of metabolites.

-

Data Analysis and Interpretation

-

Quantification: Create a standard curve by analyzing known concentrations of this compound. Use the peak area from the HPLC chromatogram to determine the concentration of remaining Pro-Trp in each sample at each time point.

-

Half-life Calculation: Plot the natural logarithm of the percentage of remaining Pro-Trp against time. The slope of the linear regression line will be the degradation rate constant (k). The half-life (t½) can then be calculated using the following equation:

t½ = 0.693 / k

Signaling Pathways and Metabolic Fate

Upon enzymatic cleavage, this compound would release its constituent amino acids, proline and tryptophan. Tryptophan is a precursor for several important metabolic pathways, including the serotonin and kynurenine pathways. Understanding the metabolic fate of the released tryptophan is crucial, as its metabolites have significant biological activities.

The following diagram depicts the major metabolic pathways of tryptophan.

Conclusion

Investigating the enzymatic stability of this compound is a critical step in its preclinical development. The methodologies outlined in this guide provide a robust framework for generating essential data on its degradation kinetics in relevant biological fluids. While specific quantitative data for Pro-Trp is currently lacking in the literature, the inherent resistance of proline-containing peptides suggests that it may exhibit favorable stability. Rigorous experimental evaluation using the described protocols will be necessary to confirm this hypothesis and to fully characterize its metabolic fate, thereby informing its potential as a novel therapeutic agent.

References

- 1. Resistance of proline-containing peptides to ruminal degradation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance of proline-containing peptides to ruminal degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

Prolyltryptophan's Role in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyltryptophan, a dipeptide composed of proline and tryptophan, is emerging as a modulator of cellular signaling, primarily through its inhibitory action on the enzyme prolyl endopeptidase (PEP). This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular signaling pathways. It details the mechanism of PEP inhibition, the potential downstream effects on neuropeptide and hormone signaling, and the methodologies for studying these interactions. While direct engagement with classical signaling cascades like G-protein coupled receptors (GPCRs) or ion channels remains an area of active investigation, the established function of this compound as a PEP inhibitor presents a significant avenue for therapeutic exploration, particularly in the context of neurodegenerative and related disorders.

Introduction

The dipeptide this compound (Pro-Trp) is a metabolite derived from the breakdown of proteins. While historically viewed as a simple product of protein catabolism, recent research has illuminated its potential as a bioactive molecule with a role in cellular communication. The primary mechanism through which this compound is currently understood to influence cellular signaling is by acting as an inhibitor of prolyl endopeptidase (PEP).[1]

Prolyl endopeptidase (EC 3.4.21.26) is a serine protease that plays a crucial role in regulating the activity of various proline-containing neuropeptides and peptide hormones.[1] By cleaving these peptides at the carboxyl side of proline residues, PEP effectively terminates their signaling functions. The inhibition of PEP by molecules like this compound can, therefore, potentiate and prolong the action of these important signaling peptides, leading to significant physiological effects.

This guide will delve into the specifics of this compound's interaction with PEP, the resulting impact on cellular signaling, and the experimental approaches used to characterize this activity.

This compound as a Modulator of Prolyl Endopeptidase Activity

The principal signaling role of this compound identified in the current scientific literature is its ability to inhibit prolyl endopeptidase. This inhibition has been observed in studies of protein hydrolysates containing tryptophan-containing peptides.[1]

Mechanism of Prolyl Endopeptidase Inhibition

While the precise kinetics of this compound's inhibition of PEP are not yet fully elucidated, it is hypothesized to act as a competitive inhibitor. The proline residue of the dipeptide likely interacts with the active site of PEP, which specifically recognizes and binds proline-containing substrates. The tryptophan residue may contribute to the binding affinity and specificity.

dot

Caption: this compound's competitive inhibition of prolyl endopeptidase (PEP).

Downstream Signaling Consequences of PEP Inhibition

By inhibiting PEP, this compound can indirectly modulate a variety of signaling pathways that are regulated by proline-containing peptides. These peptides include:

-

Neuropeptides: Substance P, thyrotropin-releasing hormone (TRH), arginine vasopressin (AVP), and bradykinin are all substrates of PEP. Prolonging their activity can impact processes such as pain perception, mood regulation, blood pressure control, and inflammation.

-

Peptide Hormones: Angiotensin II and other peptide hormones are also degraded by PEP. Inhibition of this degradation can have significant effects on cardiovascular function and hormonal balance.

The potential therapeutic implications of this are significant, particularly in neurological disorders where neuropeptide dysregulation is a key feature.

dot

Caption: Downstream consequences of PEP inhibition by this compound.

Other Potential Signaling Roles of this compound (Hypothetical)

While the inhibition of PEP is the most substantiated signaling role of this compound, its constituent amino acids, proline and tryptophan, are known to be involved in various other signaling processes. It is plausible, though not yet experimentally demonstrated, that the dipeptide itself could have other direct signaling functions.

-

G-Protein Coupled Receptors (GPCRs): Tryptophan and its metabolites are known to interact with certain GPCRs. While there is no direct evidence for this compound binding to a specific GPCR, this remains a possibility that warrants further investigation.

-

Ion Channels: Tryptophan residues are critical for the function of some ion channels. It is conceivable that this compound could modulate the activity of certain ion channels, although this is purely speculative at present.

-

Kinase Signaling: There is no current evidence to suggest that this compound directly activates or inhibits protein kinases.

Experimental Protocols

To facilitate further research into the signaling roles of this compound, detailed methodologies for key experiments are provided below.

Prolyl Endopeptidase (PEP) Activity Assay

This protocol is a generalized method for determining the inhibitory activity of this compound against PEP.

Materials:

-

Prolyl endopeptidase (commercially available)

-

This compound

-

Fluorogenic PEP substrate (e.g., Z-Gly-Pro-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of PEP enzyme to each well.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic PEP substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC) over time.

-

Calculate the rate of the reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

dot

Caption: Experimental workflow for a prolyl endopeptidase (PEP) inhibition assay.

Data Presentation

Table 1: Summary of Prolyl Endopeptidase Inhibition by Tryptophan-Containing Peptides (Hypothetical Data)

| Peptide | Source | IC50 (µM) | Reference |

| This compound | Synthetic | [To be determined] | N/A |

| Trp-containing peptide 1 | Lactoferrin Hydrolysate | 50 | [1] |

| Trp-containing peptide 2 | Lactoferrin Hydrolysate | 120 | [1] |

Conclusion and Future Directions

The current body of scientific evidence strongly indicates that the primary role of this compound in cellular signaling is the inhibition of prolyl endopeptidase. This action has the potential to significantly impact neuropeptide and peptide hormone signaling, opening up avenues for the development of novel therapeutics for a range of disorders, particularly those affecting the central nervous system.

Future research should focus on several key areas:

-

Detailed Kinetic Studies: A thorough investigation of the kinetics of PEP inhibition by this compound is needed to fully understand its mechanism of action.

-

In Vivo Studies: The effects of this compound on neuropeptide levels and physiological outcomes in animal models are essential to validate its therapeutic potential.

-

Exploration of Other Signaling Pathways: While current evidence is limited, systematic screening of this compound against a panel of GPCRs, ion channels, and kinases could reveal novel, direct signaling roles.

By continuing to explore the multifaceted signaling functions of this intriguing dipeptide, the scientific and drug development communities can unlock its full therapeutic potential.

References

Methodological & Application

Solid-Phase Synthesis of Prolyl-Tryptophan Dipeptide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide prolyl-tryptophan (Pro-Trp). The synthesis is based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. Special considerations for the inclusion of proline and the acid-sensitive tryptophan residue are addressed to ensure high purity and yield of the target peptide. This protocol outlines the necessary steps from resin preparation and amino acid coupling to cleavage, and final purification.

Introduction

The synthesis of peptides containing specific amino acid sequences is a cornerstone of drug discovery and biomedical research. The prolyl-tryptophan motif is of interest in various biological contexts. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the production of such dipeptides. This protocol focuses on the Fmoc/tBu strategy, which employs a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups.

The synthesis of a Pro-Trp dipeptide presents unique challenges. Proline, as a secondary amino acid, can exhibit slower coupling kinetics. The indole side chain of tryptophan is highly susceptible to oxidation and alkylation under the acidic conditions typically used for cleavage from the solid support.[1][2] To mitigate these challenges, this protocol utilizes an N-Boc protected tryptophan derivative, Fmoc-Trp(Boc)-OH, and a carefully selected cleavage cocktail containing scavengers.[3][4]

Materials and Reagents

| Reagent | Supplier | Grade |

| Fmoc-Trp(Boc)-OH | Various | Synthesis Grade |

| Fmoc-Pro-OH | Various | Synthesis Grade |

| Rink Amide MBHA Resin | Various | 100-200 mesh |

| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Various | ACS Grade |

| Piperidine | Various | ACS Grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |

| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | Various | Synthesis Grade |

| Trifluoroacetic acid (TFA) | Various | Reagent Grade |

| Triisopropylsilane (TIS) | Various | Reagent Grade |

| 1,2-Ethanedithiol (EDT) | Various | Reagent Grade |

| Diethyl ether | Various | ACS Grade |

| Acetonitrile (ACN) | Various | HPLC Grade |

| Water | Various | HPLC Grade |

Experimental Protocols

Resin Preparation and Swelling

-

Place the Rink Amide MBHA resin (0.1 mmol scale) in a fritted syringe reaction vessel.

-

Wash the resin with DMF (3 x 5 mL).

-

Swell the resin in DMF (5 mL) for at least 30 minutes at room temperature.[5]

Fmoc-Tryptophan Loading

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH (0.3 mmol, 3 eq.) and Oxyma (0.3 mmol, 3 eq.) in DMF (2 mL).

-

Add DIC (0.3 mmol, 3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.

-

Drain the DMF from the swollen resin.

-

Add the activated Fmoc-Trp(Boc)-OH solution to the resin.

-

Agitate the reaction vessel at room temperature for 2 hours.

-

To monitor coupling completion, a Kaiser test can be performed.[6]

-

After coupling, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF (v/v) (5 mL) to the resin.[3]

-

Agitate for 5 minutes.

-

Drain the piperidine solution.

-

Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3]

Fmoc-Proline Coupling

-

In a separate vial, dissolve Fmoc-Pro-OH (0.3 mmol, 3 eq.) and Oxyma (0.3 mmol, 3 eq.) in DMF (2 mL).

-

Add DIC (0.3 mmol, 3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.

-

Drain the DMF from the deprotected resin.

-

Add the activated Fmoc-Pro-OH solution to the resin.

-

Agitate the reaction vessel at room temperature for 2 hours. Due to the secondary amine nature of proline, coupling can be slower; if a Kaiser test indicates incomplete coupling, the reaction time can be extended or a second coupling can be performed.[7]

-

After coupling, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Final Fmoc Deprotection

-

Perform the Fmoc deprotection of the N-terminal proline as described in the "Fmoc Deprotection" section above.

Cleavage and Deprotection

Cleavage Cocktail (Reagent K alternative): TFA/TIS/H₂O/EDT (94:1:2.5:2.5 v/v/v/v)

-

Wash the deprotected peptide-resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.

-

Prepare the cleavage cocktail in a fume hood. For 0.1 mmol of resin, use 2 mL of the cocktail. The use of scavengers like TIS and EDT is crucial to prevent the alkylation of the tryptophan indole ring by reactive cationic species generated during cleavage.[1][3]

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[2]

-

Filter the cleavage mixture into a clean collection tube.

-

Wash the resin with an additional small volume of fresh TFA (0.5 mL) and combine the filtrates.

Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (30-40 mL).

-

A white precipitate of the peptide should form.

-